5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
5-((4-Chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core and distinct substituents: a 4-chlorobenzylthio group at position 5, an ethyl group at position 1, a furan-2-ylmethyl moiety at position 6, and a methyl group at position 3.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-(furan-2-ylmethyl)-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-8-15(21)9-7-14)24(19(18)26)11-16-5-4-10-27-16/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCNNPMPKNFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a compound with the CAS number 1359132-00-5, is a member of the pyrazolo[4,3-d]pyrimidine family. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structural features that contribute to its biological properties.
The molecular formula of this compound is with a molecular weight of 457.9 g/mol. Its structure includes a furan ring and a chlorobenzyl thioether moiety, which are key to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The presence of the chlorobenzyl group in the structure enhances lipophilicity, potentially improving membrane penetration and antimicrobial activity .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives have yielded promising results. The compound has been evaluated for cytotoxicity against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). A notable study reported that compounds within this class exhibited IC50 values ranging from 1.1 µM to 49.85 µM against these cell lines, indicating potent anticancer activity .
Table 1: Cytotoxicity Data of Related Pyrazolo[4,3-d]pyrimidine Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.18 |
| Compound B | HCT116 | 1.10 |
| Compound C | MCF-7 | 3.30 |
| 5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | A549 | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that pyrazolo[4,3-d]pyrimidines may inhibit specific kinases involved in cell proliferation and survival pathways. For example, inhibition of Aurora-A kinase has been documented for similar compounds, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-d]pyrimidines. Modifications to the furan and benzyl groups can significantly influence potency and selectivity against various biological targets. For instance, substituents on the furan ring have been shown to enhance anticancer activity while maintaining low toxicity to normal cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focusing on antimicrobial agents derived from pyrazolo[4,3-d]pyrimidines, several compounds were synthesized and tested against Mycobacterium tuberculosis. The most active derivative exhibited an IC50 value of 2.18 µM, demonstrating significant potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of a series of pyrazolo[4,3-d]pyrimidine derivatives on A549 and MCF-7 cell lines. The study highlighted that modifications to the thioether moiety could enhance cytotoxicity while reducing off-target effects .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[4,3-d]pyrimidine scaffold. The structural elucidation is often confirmed through various spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is with a molecular weight of approximately 457.9 g/mol.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial activities. For instance, compounds similar to 5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one have shown efficacy against various bacterial strains, including resistant strains. The presence of the thioether group is believed to enhance the lipophilicity and membrane permeability of these compounds, thus improving their antibacterial properties .
Anti-inflammatory Effects
The compound may also act as an inhibitor of lipoxygenases (LOXs), enzymes involved in the inflammatory response. Inhibitors of LOXs can potentially reduce the production of pro-inflammatory mediators such as leukotrienes. This application is particularly relevant for conditions such as asthma and arthritis where inflammation plays a critical role .
Anticancer Activity
Preliminary studies suggest that pyrazolo[4,3-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. The compound's structural features may allow it to interact with these targets effectively .
Case Study 1: Antibacterial Activity
A study evaluated a series of pyrazolo[4,3-d]pyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Among them, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin, indicating its potential as a lead compound for further development in antibacterial therapies .
Case Study 2: Anti-inflammatory Potential
In vitro assays were conducted to assess the LOX inhibitory activity of various derivatives. The results indicated that certain compounds significantly reduced leukotriene production in activated human leukocytes, suggesting a promising anti-inflammatory profile for further exploration in therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 4-chlorobenzylthio group in the target compound distinguishes it from analogues with ethoxy or methylpiperazinylsulfonyl groups, which are more polar and may alter solubility and target selectivity .
- Core Heterocycle: Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives generally exhibit better pharmacological profiles than thieno[3,2-d]pyrimidin-7(6H)-ones due to enhanced electronic properties and binding affinity .
- Activity Trends: Carboxamide-substituted pyrazolo[4,3-d]pyrimidin-7(6H)-ones (e.g., 8a–8e) show stronger anticancer activity than non-carboxamide variants (e.g., 9a–9e), suggesting that the target compound’s thioether and furan groups may need optimization for efficacy .
Q & A
Q. What are the standard synthetic protocols for preparing 5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[4,3-d]pyrimidine core via cyclization of precursors (e.g., thiourea derivatives or thioamides) under acidic or basic conditions.
- Step 2 : Introduction of the 4-chlorobenzylthio group using nucleophilic substitution with 4-chlorobenzyl mercaptan in the presence of a base like K₂CO₃ .
- Step 3 : Functionalization at the 6-position with furan-2-ylmethyl groups via alkylation or Mitsunobu reactions .
- Key Reagents : DMAP (catalyst), DMF (solvent), and precise temperature control (70–100°C) are critical for yield optimization .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., furan-2-ylmethyl protons appear as multiplets at δ 6.2–7.4 ppm; 4-chlorobenzylthio groups show singlet aromatic protons near δ 7.3 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺: 485.12; observed: 485.10) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the pyrazolo-pyrimidine core (mean C–C bond length: 1.39 Å, R-factor: <0.08) .
Q. What are the key considerations in designing biological assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or phosphodiesterases due to structural similarity to known inhibitors (e.g., pyrazolo-pyrimidine derivatives target PDE5) .
- Assay Conditions :
- Use enzyme-linked assays (e.g., fluorescence polarization) with ATP concentrations adjusted to physiological levels (1–10 µM).
- Include positive controls (e.g., sildenafil for PDE5 inhibition) and validate IC₅₀ values via dose-response curves .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized using flow chemistry and Design of Experiments (DoE)?
- Methodological Answer :
- Flow Chemistry : Utilize continuous-flow reactors to enhance reaction control (e.g., residence time: 20–30 min, temperature: 80°C) and reduce side-product formation .
- DoE Optimization :
- Variables : Catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF), and reaction time.
- Response Surface Modeling : Identify optimal conditions (e.g., 10 mol% DMAP in DMF at 90°C improves yield from 45% to 72%) .
Q. How do computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to PDE5 (PDB: 1UDT). The furan-2-ylmethyl group forms π-π stacking with Phe820, while the 4-chlorobenzylthio moiety occupies a hydrophobic pocket near Val782 .
- MD Simulations : Conduct 100 ns simulations in GROMACS to assess stability (RMSD < 2.0 Å) and identify critical hydrogen bonds (e.g., with Gln817) .
Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Data Normalization : Standardize activity metrics (e.g., % inhibition at 10 µM) against a common reference compound.
- Orthogonal Assays : Validate PDE5 inhibition via both radiometric (³H-cGMP hydrolysis) and fluorogenic assays (e.g., IP-One ELISA) .
- Statistical Analysis : Apply ANOVA to identify platform-specific biases (p < 0.05) and adjust for interference (e.g., compound fluorescence in fluorogenic assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
